molecular formula C15H14N2O B2594348 2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one CAS No. 82756-19-2

2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one

Cat. No. B2594348
CAS RN: 82756-19-2
M. Wt: 238.29
InChI Key: NHPAURBKWZQCDB-UHFFFAOYSA-N
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Description

“2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” is a biochemical compound used for proteomics research . It has a molecular formula of C15H14N2O and a molecular weight of 238.28 .


Molecular Structure Analysis

The molecular structure of “2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” consists of 15 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The exact structure would be best determined using spectroscopic methods .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 435.2±45.0 °C at 760 mmHg, and a flash point of 217.0±28.7 °C . It has a molar refractivity of 69.8±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 200.7±3.0 cm3 .

Scientific Research Applications

Antitumor Activity and Mechanism of Action

Research has identified certain analogs of benzo[b]naphthyridines as possessing significant antitumor activities. For example, studies on benzo[b]chromeno[6,5-g][1,8]naphthyridin-7-one analogs have demonstrated strong activity against cancer cell lines, with specific derivatives exhibiting submicromolar activities and inhibiting tumor growth by more than 80% in vivo (Wen Tian et al., 2014). This suggests a promising avenue for developing new anticancer agents based on the structural motif of benzo[b][1,8]naphthyridin-5-one.

Fluorescence and Probe Properties

Benzo[b][1,8]naphthyridines have been investigated for their electronic absorption and fluorescence properties. A study highlighted their potential as fluorescent agents, demonstrating that the fluorescence intensity of certain benzo[b][1,8]naphthyridines increases with the concentration of human serum albumin (HSA) and bovine serum albumin (BSA), indicating their use as neutral and hydrophobic fluorescence probes for examining microenvironments in proteins, polymers, and micelles (D. P. Shelar et al., 2012).

Synthesis Techniques

Innovative synthesis methods for benzo[b][1,8]naphthyridin-2-ones and derivatives have been developed, showcasing the versatility and efficiency of these processes. For instance, a one-pot tandem reduction-double cyclization procedure has been reported, highlighting the facile synthesis of various benzo[b][1,8]naphthyridin-2-ones under mild and green conditions, which could facilitate the production of these compounds for further application in medicinal chemistry and material science (Dongdong Chen et al., 2009).

Computational Studies

Computational methods have been employed to elucidate the mechanisms underlying the synthesis of benzo[b][1,8]naphthyridine derivatives. This approach has led to the development of efficient and general methods for synthesizing substituted derivatives, supported by theoretical calculations, thus aiding in the understanding of reaction pathways and the design of novel synthetic strategies (Muge Guleli et al., 2019).

Mechanism of Action

The mechanism of action for “2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” is not specified in the available resources. Its use in proteomics research suggests it may interact with proteins, but the specifics would depend on the context of the research .

Future Directions

The future directions for “2,4,7-Trimethyl-10H-benzo[b][1,8]naphthyridin-5-one” would likely be determined by the results of ongoing and future research. Given its use in proteomics research , it may have potential applications in the study of proteins and their roles in biological processes.

properties

IUPAC Name

2,4,7-trimethyl-10H-benzo[b][1,8]naphthyridin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-8-4-5-12-11(6-8)14(18)13-9(2)7-10(3)16-15(13)17-12/h4-7H,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPAURBKWZQCDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C(=CC(=N3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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